molecular formula C7H14N2O3 B7885807 Butyl 2-(carbamoylamino)acetate

Butyl 2-(carbamoylamino)acetate

Cat. No.: B7885807
M. Wt: 174.20 g/mol
InChI Key: DYQQMKSCQCEHQV-UHFFFAOYSA-N
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Description

Butyl 2-(carbamoylamino)acetate is a synthetic organic compound featuring a butyl ester backbone modified with a carbamoylamino (-NH-CONH₂) functional group at the α-position of the acetate moiety. This structural motif combines the volatility and solvent properties of esters with the hydrogen-bonding capacity of the carbamoylamino group, making it distinct from simpler alkyl acetates. Potential applications may span specialty solvents, pharmaceutical intermediates, or agrochemicals, depending on its stability and reactivity profile.

Properties

IUPAC Name

butyl 2-(carbamoylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-2-3-4-12-6(10)5-9-7(8)11/h2-5H2,1H3,(H3,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQQMKSCQCEHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Butyl Acetate (C₆H₁₂O₂)

Key Properties (from ):

  • Molecular weight : 116.16 g/mol
  • Boiling point : 126°C
  • Density : 0.8825 g/cm³ at 20°C
  • Applications : Widely used as a solvent in coatings, adhesives, and inks due to its low cost, moderate volatility, and fruity odor.

This modification likely reduces volatility (higher boiling point than butyl acetate) and enhances solubility in polar solvents. However, the carbamoylamino group may also render the compound more susceptible to hydrolysis under acidic or basic conditions compared to unsubstituted esters.

Butyl Carbitol Acetate (C₁₀H₂₀O₄)

Key Properties (from ):

  • Molecular weight : 204.3 g/mol
  • Boiling point : 246.7°C
  • Solubility : 6.5 g/100g in water at 25°C.
  • Applications : High-boiling solvent for industrial coatings, cleaners, and inks; acts as a dispersant and coalescing agent.

Comparison: Butyl carbitol acetate contains ether linkages in addition to the ester group, contributing to its high boiling point and water solubility. In contrast, the carbamoylamino group in butyl 2-(carbamoylamino)acetate introduces nitrogen-based functionality, which may enable interactions with biological targets (e.g., enzyme active sites) or improve compatibility with polar resins. However, the absence of ether linkages in the target compound suggests lower thermal stability compared to butyl carbitol acetate.

Carglumic Acid (N-Carbamoyl-L-Glutamic Acid, C₆H₁₀N₂O₅)

Key Properties (from ):

  • Molecular weight : 190.16 g/mol
  • Functional groups: Carboxylic acid and carbamoylamino.
  • Applications : Pharmaceutical agent for treating hyperammonemia; acts as a cofactor in the urea cycle.

Comparison: Carglumic acid shares the carbamoylamino group with this compound but replaces the ester with carboxylic acid groups.

Data Table: Comparative Analysis

Property This compound* Butyl Acetate Butyl Carbitol Acetate Carglumic Acid
Molecular Formula C₇H₁₄N₂O₃ (inferred) C₆H₁₂O₂ C₁₀H₂₀O₄ C₆H₁₀N₂O₅
Molecular Weight (g/mol) ~174.2 (calculated) 116.16 204.3 190.16
Boiling Point ~200–220°C (estimated) 126°C 246.7°C Decomposes
Key Functional Groups Ester, carbamoylamino Ester Ester, ether Carboxylic acid, carbamoylamino
Primary Applications Specialty solvents, pharma intermediates Solvents Industrial coatings Hyperammonemia treatment
Water Solubility Moderate (inferred) Low 6.5 g/100g High (ionizable)

*Inferred properties based on structural analogs.

Research Implications and Gaps

  • Stability Studies: Hydrolysis of the ester or carbamoylamino group under varying pH conditions warrants investigation, as this impacts shelf life and application suitability.

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